2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a methoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of [1-(benzenesulfonyl)piperidin-3-yl]methanol, which is then reacted with a pyrimidine derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a simpler hydrocarbon derivative.
Scientific Research Applications
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These interactions can influence various pathways, such as enzyme inhibition or receptor binding, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{3-[1-(Benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: This compound has a similar piperidine structure but with different substituents, leading to distinct biological activities.
2-amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine and pyridine rings but differ in their functional groups and applications.
Uniqueness
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-7-2-1-3-8-15)19-11-4-6-14(12-19)13-22-16-17-9-5-10-18-16/h1-3,5,7-10,14H,4,6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQQNJGFELEDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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